

Azelaprag (BGE-105): A Technical Guide on its Potential for Treating Sarcopenia

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Compound of Interest

Compound Name: Azelaprag

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Executive Summary

Azelaprag (formerly BGE-105) is an orally available small molecule agonist of the apelin receptor (APJ). As an "exerkine" mimetic, it activates the same signaling pathways as apelin, a peptide naturally released during exercise, to potentially combat age-related muscle loss, or sarcopenia. Preclinical and early clinical data have demonstrated its potential to preserve muscle mass and function. This technical guide provides a comprehensive overview of **azelaprag**, including its mechanism of action, a summary of key experimental findings, and detailed experimental methodologies.

Introduction: The Challenge of Sarcopenia and the Apelin Pathway

Sarcopenia, the age-associated decline in muscle mass, strength, and function, represents a significant and growing unmet medical need. It is a primary contributor to frailty, loss of independence, and increased morbidity and mortality in the elderly. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions.

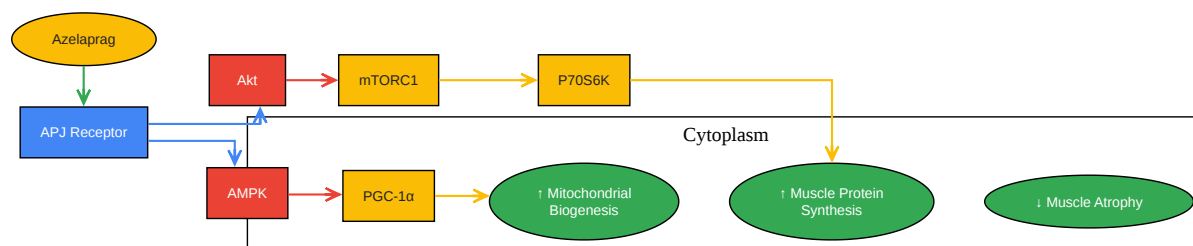
The apelin/APJ system has emerged as a promising therapeutic target for sarcopenia. Apelin, an endogenous peptide, is secreted by various tissues, including skeletal muscle, in response to exercise.^[1] Its interaction with the G protein-coupled receptor, APJ, triggers a cascade of

downstream signaling events that promote muscle metabolism, growth, and repair.[2][3]

Azelaprag is a potent and selective small molecule agonist designed to activate this pathway, thereby mimicking the beneficial effects of exercise on muscle health.[2][3]

Mechanism of Action: APJ Signaling in Skeletal Muscle

Azelaprag exerts its pro-myogenic effects by binding to and activating the APJ receptor on skeletal muscle cells. This activation stimulates downstream signaling pathways critically involved in protein synthesis and mitochondrial biogenesis, primarily through the phosphorylation of Akt and AMP-activated protein kinase (AMPK).



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Azelaprag-activated APJ signaling in skeletal muscle.

Clinical Development and Efficacy

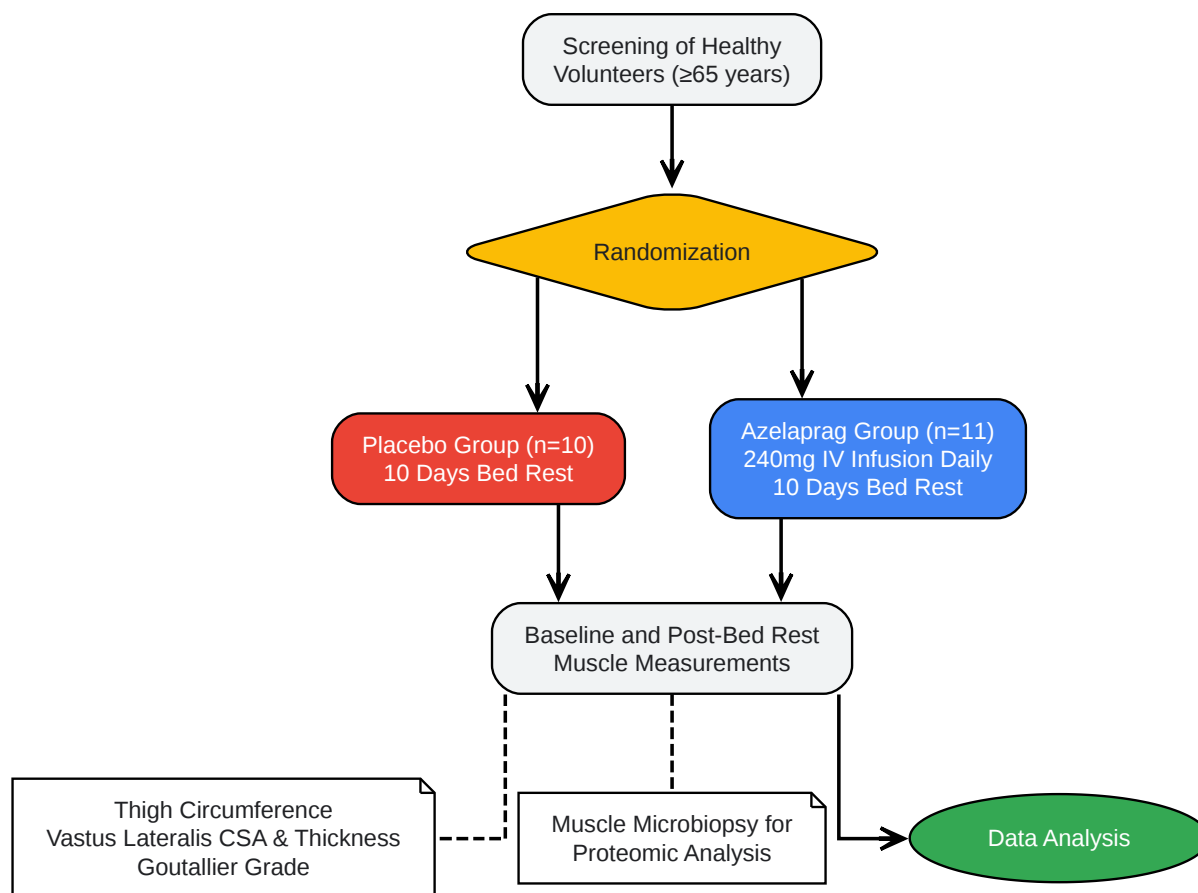
Azelaprag has been evaluated in several Phase 1 clinical trials and a Phase 2 trial that was recently discontinued.

Phase 1b Bed Rest Study in Healthy Older Volunteers

A key study demonstrating **azelaprag**'s potential for sarcopenia was a Phase 1b clinical trial in healthy volunteers aged 65 or older subjected to 10 days of strict bed rest, a model for inducing muscle atrophy.

Parameter	Placebo (n=10)	Azelaprag (n=11)	p-value
Muscle Dimensions			
Thigh Circumference	Significant Decrease	100% improvement vs. placebo	<0.001
Vastus Lateralis Cross-Sectional Area	Significant Decrease	58% improvement vs. placebo	<0.05
Vastus Lateralis Thickness	Significant Decrease	73% improvement vs. placebo	<0.01
Muscle Quality			
Goutallier Grade (Fatty Degeneration)	Worsened in 8 of 10 volunteers	Worsened in 1 of 11 volunteers	<0.005
Muscle Metabolism			
Muscle Protein Synthesis	Decreased	Significantly ameliorated vs. placebo	<0.005

Data sourced from BioAge Labs press release, December 2022.[\[1\]](#)



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Workflow of the Phase 1b bed rest study.

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Healthy male and female volunteers aged 65 years and older.
- Intervention: 10 days of strict bed rest. Participants received either a daily intravenous (IV) infusion of 240 mg of **azelaprag** or a placebo.[4]
- Primary Outcome Measures:
 - Muscle Size: Thigh circumference was measured using a standard tape measure. The cross-sectional area and thickness of the vastus lateralis muscle were assessed using B-mode ultrasound.

- Muscle Quality: Fatty infiltration of the muscle was quantified using the Goutallier classification on ultrasound images.
- Muscle Protein Synthesis: Muscle microbiopsies were taken from the vastus lateralis before and after the bed rest period. Proteomic analysis was performed on these samples to determine the rate of muscle protein synthesis.[1]

Phase 2 STRIDES Trial (Discontinued)

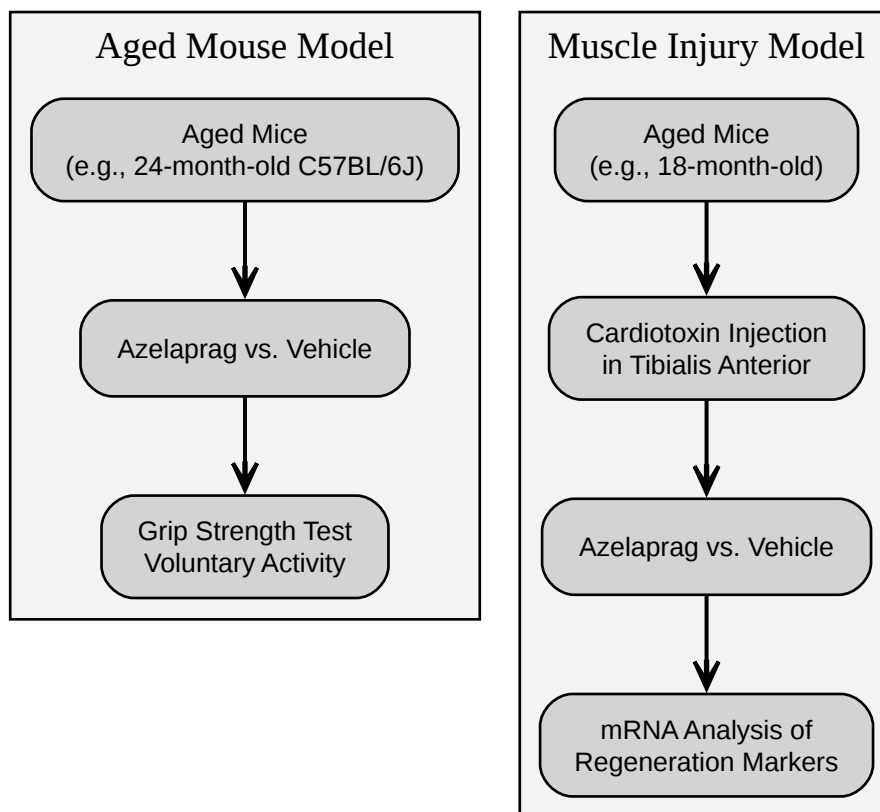
A Phase 2 trial, named STRIDES, was initiated to evaluate the efficacy and safety of oral **azelaprag** in combination with the GLP-1/GIP receptor agonist tirzepatide for obesity in adults aged 55 and older.[5] However, the trial was discontinued in December 2024 due to observations of elevated liver enzymes (transaminitis) in some participants receiving **azelaprag**. [6] No such safety signals were observed in the tirzepatide-only group.[6]

Preclinical Evidence

Preclinical studies in various mouse models have provided a strong rationale for the clinical development of **azelaprag** for sarcopenia.

Model	Intervention	Key Findings
Aged Mice (24-month-old)	Azelaprag Treatment	Statistically significant increase in voluntary motor activity (p=0.00228) and improvement in grip strength (p=0.04) compared to age-matched controls.
Cardiotoxin-Induced Muscle Injury in Aged Mice (18-month-old)	Azelaprag Treatment	Significantly higher levels of mRNA transcripts indicative of muscle regeneration.
Diet-Induced Obese (DIO) Mice	Azelaprag + Tirzepatide	Restored muscle function to that of lean controls in grid hang tests.

Data sourced from a patent application and a presentation at the American Diabetes Association 84th Scientific Sessions.[7][8]



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Workflow of preclinical sarcopenia models.

- Aged Mouse Models: C57BL/6J mice are commonly used as a model for age-related sarcopenia, with significant muscle decline observed at 24 months and older.[9][10]
 - Grip Strength Test: Forelimb grip strength is measured using a grip strength meter. The mouse is held by the tail and allowed to grasp a metal grid or bar connected to a force gauge. The peak force exerted before the mouse loses its grip is recorded.[11][12]
- Cardiotoxin-Induced Muscle Injury: This model is used to study muscle regeneration.
 - Procedure: A solution of cardiotoxin (typically 10 μ M) from *Naja mossambica mossambica* venom is injected into the tibialis anterior muscle of anesthetized mice to induce myofiber necrosis.[2][5][13] The subsequent regenerative process is then monitored.

Pharmacokinetics and Safety Profile

Pharmacokinetics

Azelaprag is an orally available small molecule. A Phase 1 study (NCT06141889) was conducted to evaluate the pharmacokinetics of single and multiple doses of **azelaprag** in healthy older adult volunteers (≥ 60 years of age).[14] The results of this study have not yet been publicly released.

Safety and Tolerability

Azelaprag was reported to be well-tolerated in over 240 subjects across seven Phase 1 clinical trials.[5] In the Phase 1b bed rest study, treatment-emergent adverse events were mild, with the most common being headache and procedural pain from biopsies.[4]

The discontinuation of the Phase 2 STRIDES trial due to elevated liver enzymes in some participants raises significant safety concerns that will need to be thoroughly investigated before any further clinical development in this indication.[6]

Conclusion and Future Directions

Azelaprag has demonstrated compelling preclinical and early clinical evidence for its potential as a treatment for sarcopenia by targeting the apelin/APJ pathway to promote muscle growth and function. The positive results from the Phase 1b bed rest study in older adults are particularly encouraging.

However, the recent discontinuation of the Phase 2 STRIDES trial due to safety concerns highlights the challenges in the clinical development of this compound. A thorough investigation into the mechanism of the observed liver toxicity is crucial. Future research should focus on understanding the risk-benefit profile of **azelaprag**, potentially exploring different dosing regimens or patient populations. Despite the setback, the apelin/APJ pathway remains a promising target for the development of novel therapies for sarcopenia and other muscle-wasting conditions.

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